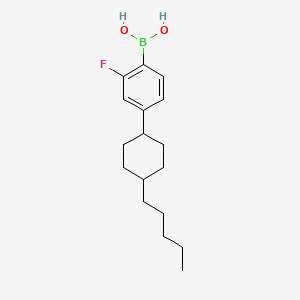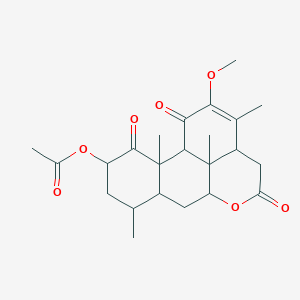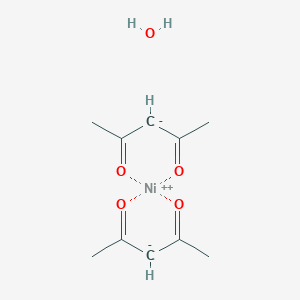
Nickel(II) acetylacetonate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) acetylacetonate xhydrate is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac represents the acetylacetonate anion (C5H7O2−) derived from the deprotonation of acetylacetone. This compound is typically a dark green paramagnetic solid that is soluble in organic solvents such as toluene . It is widely used in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Nickel(II) acetylacetonate xhydrate can be synthesized through several methods:
Reaction with Nickel Salts: One common method involves reacting acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization.
Industrial Production: Industrially, the compound is produced by similar methods but on a larger scale, often involving more controlled environments to ensure purity and yield.
Analyse Des Réactions Chimiques
Nickel(II) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: It is used as a catalyst in several organic transformations, including the oligomerization of alkenes and the conversion of acetylene to cyclooctatetraene.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and sometimes the presence of co-reactants like aldehydes . Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
Nickel(II) acetylacetonate xhydrate has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals.
Mécanisme D'action
The mechanism by which Nickel(II) acetylacetonate xhydrate exerts its effects is primarily through its ability to form coordination complexes. The nickel ion in the center coordinates with the oxygen atoms of the acetylacetonate ligands, forming a stable chelate ring. This coordination allows the compound to participate in various catalytic and synthetic processes, facilitating reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Nickel(II) acetylacetonate xhydrate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific reactivities and applications. For instance, cobalt(II) acetylacetonate is often used as a catalyst in epoxidation reactions, while copper(II) acetylacetonate is used in polymerization reactions . This compound is unique in its ability to form stable complexes and its wide range of applications in both organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H16NiO5 |
|---|---|
Poids moléculaire |
274.92 g/mol |
Nom IUPAC |
nickel(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
Clé InChI |
JEUVTGBDNGWAIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


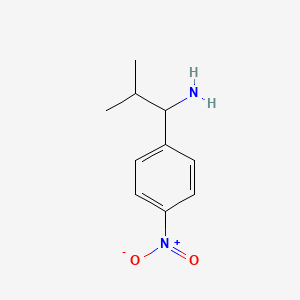
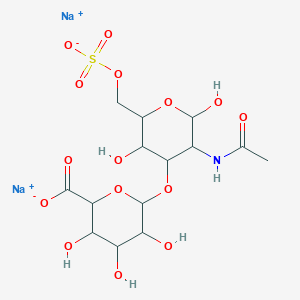
![2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B12325923.png)
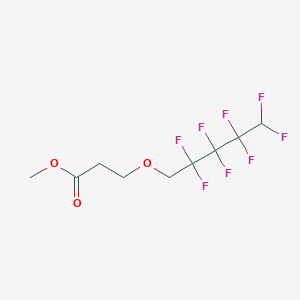
![beta-D-Glucopyranoside, (1R)-4-(3,4-dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butynyl (9CI); (1R)-4-(3,4-Dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butyn-1-yl beta-D-glucopyranoside](/img/structure/B12325926.png)
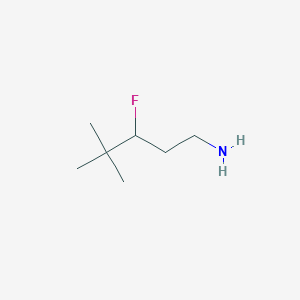
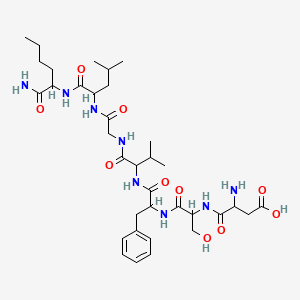
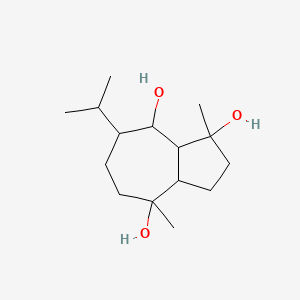
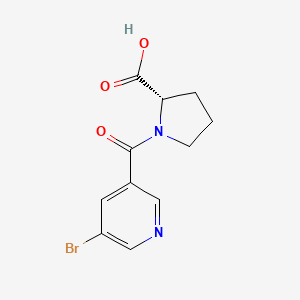
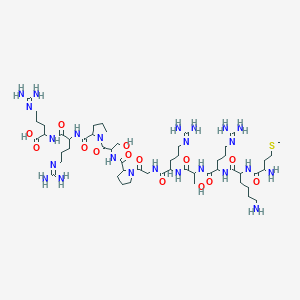
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
